7-Acetoxycoumarin
Overview
Description
7-Acetoxycoumarin is a natural product found in Daphne gnidium . It has a molecular formula of C11H8O4 and a molecular weight of 204.18 g/mol . The IUPAC name for 7-Acetoxycoumarin is (2-oxochromen-7-yl) acetate .
Synthesis Analysis
The synthesis of 7-Acetoxycoumarin involves the acetylation of umbelliferone . A more detailed synthesis route for a similar compound, 3-(3-Bromophenyl)-7-acetoxycoumarin, has been reported . This synthesis route could potentially be adapted for the synthesis of 7-Acetoxycoumarin.Molecular Structure Analysis
The InChI string for 7-Acetoxycoumarin is InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3 . The canonical SMILES string is CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 .Physical And Chemical Properties Analysis
7-Acetoxycoumarin has a density of 1.3±0.1 g/cm3, a boiling point of 366.7±37.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 51.1±0.3 cm3, a polar surface area of 53 Å2, and a molar volume of 154.7±3.0 cm3 .Scientific Research Applications
Anti-Inflammatory Properties : 7AC, synthesized from acetylation of umbelliferone, exhibits anti-inflammatory properties in lipopolysaccharide-treated RAW 264.7 macrophage cells. It inhibits the production of pro-inflammatory cytokines, reduces protein and mRNA expressions of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2), and decreases the phosphorylation of mitogen-activated protein kinase (MAPK) family proteins (Park, Park, Sim, & Kim, 2020).
Protein Transacetylase Activity : Substituted 4-methylcoumarins, including 7AC, are substrates for a microsomal enzyme called acetoxy drug: protein transacetylase (TAase), which transfers acetyl groups from acetylated polyphenols to receptor proteins. This activity is important for understanding the biochemical actions of coumarin derivatives (Kumar et al., 2005).
Binding to Human Serum Albumin : 7-Hydroxycoumarin derivatives, which include 7AC, show binding to Human Serum Albumin (HSA). These interactions are significant for understanding the pharmacological importance of coumarin derivatives in drug development (Yeggoni et al., 2014).
Modulation of Human Neutrophil Functions : 7-Hydroxycoumarin and its derivatives, including 7AC, modulate effector functions of human neutrophils, display antioxidant activity, and produce reactive coumarin derivatives in the presence of myeloperoxidase. This is relevant for understanding their anti-inflammatory effects (Kabeya et al., 2013).
Antitumor Activity : 7AC is explored as a potential selective estrogen receptor down-regulator with antitumor effects against chemically induced mammary tumors. Its optimization led to coumarin derivatives with increased potency and improved bioavailability, relevant in cancer therapy (Degorce et al., 2015).
Cytotoxic Activity in Cancer Cell Lines : Various coumarin derivatives, including 7AC, have been evaluated for their cytotoxic effect on human cancer cell lines. Their structure–activity relationship (SAR) indicates potential as novel anticancer agents (Miri et al., 2016).
Effects on Ischemic-Reperfused Rat Heart : 7-Hydroxycoumarin, including its acetylated form, exhibits antioxidant properties and affects the ischemic-reperfused rat heart, indicating potential therapeutic implications in cardiovascular diseases (Baccard et al., 2000).
Future Directions
properties
IUPAC Name |
(2-oxochromen-7-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-4-2-8-3-5-11(13)15-10(8)6-9/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZOXZPZHVOXQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00146114 | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Acetoxycoumarin | |
CAS RN |
10387-49-2 | |
Record name | 7-Acetoxycoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10387-49-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010387492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-2-one, 7-(acetyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00146114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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